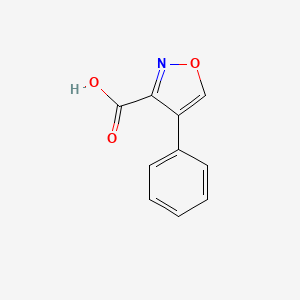

4-Phenylisoxazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

4-phenyl-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C10H7NO3/c12-10(13)9-8(6-14-11-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) |

InChI Key |

NSFBCHCBQIILQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CON=C2C(=O)O |

Origin of Product |

United States |

The Enduring Significance of the Isoxazole Nucleus in Scientific Research

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the fields of organic chemistry and chemical biology. nih.govsigmaaldrich.com Its prevalence in numerous natural products and synthetically developed drugs underscores its importance. sigmaaldrich.comnih.gov The unique electronic and structural properties of the isoxazole nucleus allow it to engage in various molecular interactions, which can lead to enhanced biological efficacy, reduced toxicity, and improved pharmacokinetic profiles of parent compounds. nih.gov

This versatile scaffold is a key component in a wide array of pharmaceuticals and agrochemicals. lookchem.com For instance, isoxazole derivatives are found in medications with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. sigmaaldrich.comsigmaaldrich.com The ability to readily modify the isoxazole ring structure makes it a valuable building block in the synthesis of new bioactive molecules. sigmaaldrich.commdpi.com

Situating 4 Phenylisoxazole 3 Carboxylic Acid in the Isoxazole Family

The isoxazole (B147169) chemical space is vast, with functionalization at different positions on the ring leading to a diverse array of isomers, each with potentially unique chemical and biological properties. 4-Phenylisoxazole-3-carboxylic acid is a specific isomer within the broader class of phenylisoxazole carboxylic acids. Its structure is characterized by a phenyl group at the 4-position and a carboxylic acid group at the 3-position of the isoxazole ring.

While direct research on this compound is not as extensively documented in publicly available literature, the significance of its structural motifs can be understood by examining its isomers. For example, 5-phenylisoxazole-3-carboxylic acid and 3-phenylisoxazole-5-carboxylic acid are other isomers that have been subjects of scientific investigation. nih.govnih.gov The varying placement of the phenyl and carboxylic acid groups around the isoxazole core dramatically influences the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets. Further variations, such as the introduction of additional substituents like in 5-methyl-3-phenylisoxazole-4-carboxylic acid , add another layer of complexity and potential for diverse applications. nih.govlookchem.com

The synthesis of such polysubstituted isoxazoles is often achieved through methods like [3+2] cycloaddition reactions, which allow for the controlled construction of the isoxazole ring with desired substituents. nih.govbeilstein-journals.org

Emerging Research and Academic Focus on Phenylisoxazole Carboxylic Acid Derivatives

Established Reaction Pathways for this compound Synthesis

The construction of the this compound scaffold can be accomplished through several reliable methods, including advanced catalytic systems and traditional multi-step sequences.

Palladium-Catalyzed Arylation Approaches to 4-Phenylisoxazoles

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the direct arylation of isoxazole rings. While direct C-H arylation of isoxazoles has been achieved, it predominantly occurs at the C-5 position. researchgate.netnih.gov For instance, the use of a palladium catalyst with a specific phosphine (B1218219) ligand and a silver fluoride (B91410) activator has been shown to selectively arylate the C-5 position of isoxazoles with aryl iodides. researchgate.netnih.gov

A multi-component synthesis approach has also been developed, combining Sonogashira and Suzuki couplings in a one-pot fashion, catalyzed sequentially by palladium. mdpi.com This method allows for the rapid construction of biaryl-substituted isoxazoles. mdpi.com Although these methods are highly efficient for C-5 arylation, achieving direct C-4 arylation of a pre-formed isoxazole ring is more challenging and often requires a different strategic approach, such as building the ring with the phenyl group already in place.

Conventional Synthetic Routes to 4-Phenylisoxazole-3-carboxylic Acids

Traditional synthetic strategies often involve the construction of the isoxazole ring from acyclic precursors. A common method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). For example, the reaction of a β-enamino ketoester with hydroxylamine hydrochloride can lead to the formation of regioisomeric isoxazole carboxylates. beilstein-journals.org Another approach involves the reaction of benzaldehyde (B42025) oxime with ethyl acetoacetate (B1235776) in the presence of a Lewis acid like zinc chloride, followed by hydrolysis of the resulting ester to yield 5-methyl-3-phenylisoxazole-4-carboxylic acid. nih.govresearchgate.net

A general synthesis for 4-isoxazolecarboxylic acids has been described, highlighting the versatility of building the isoxazole ring with the desired substitution pattern from the outset. acs.org

Precursor-Based Synthesis and Hydrolysis Strategies

A prevalent and effective strategy for obtaining this compound involves the synthesis of a suitable precursor, typically an ester, followed by hydrolysis. The synthesis of the precursor ester, such as ethyl 5-phenylisoxazole-3-carboxylate, can be achieved through various means. One such method involves the reaction of ethoxycarbonylnitrile oxide with vinylethyl ether, followed by elimination of the ethoxy group. google.com Another route involves the cycloaddition-condensation of ethyl nitroacetate (B1208598) with an alkyne like propargyl benzoate, catalyzed by sodium hydroxide (B78521). mdpi.com

Once the ester precursor is obtained, it can be readily hydrolyzed to the corresponding carboxylic acid. This is typically accomplished by treatment with a base, such as sodium hydroxide, followed by acidification. nih.govgoogle.comchemicalbook.com For example, stirring ethyl 5-phenylisoxazole-3-carboxylate with sodium hydroxide in ethanol (B145695) leads to the formation of 5-phenylisoxazole-3-carboxylic acid in high yield after acidification. chemicalbook.com

Regioselective Synthesis of 4-Substituted Isoxazole Carboxylic Acids

Achieving the desired substitution pattern on the isoxazole ring, specifically the placement of the phenyl group at the C4 position and the carboxylic acid at the C3 position, requires careful control over the reaction conditions and choice of starting materials.

Strategies for Controlling Phenyl Group Installation at the C4 Position

The regioselective installation of a phenyl group at the C4 position of an isoxazole is a critical step in the synthesis of the target molecule. This is often achieved by starting with a precursor that already contains the phenyl group at the desired position relative to the functional groups that will form the isoxazole ring.

One effective strategy is the [2+3] cycloaddition reaction between a nitrile oxide and an alkyne. The regioselectivity of this reaction can be controlled to produce 4-substituted isoxazoles. nih.gov Another approach involves the reaction of α-haloketone oximes with isocyanides. nih.gov The synthesis of 4-(4-chlorophenyl)-5-phenylisoxazole has been reported, demonstrating the feasibility of having substituents at both the C4 and C5 positions. nih.govresearchgate.net

Methodologies for Carboxylic Acid Introduction at the C3 Position

The introduction of a carboxylic acid group at the C3 position of the isoxazole ring is typically accomplished by using a starting material that contains a carboxyl group or a precursor that can be easily converted to a carboxyl group.

A common method is the use of an α,β-unsaturated ketone or a β-ketoester derivative where the ester group ultimately becomes the carboxylic acid at the C3 position after ring formation and subsequent hydrolysis. For instance, the reaction of a β-enamino ketoester with hydroxylamine can yield a 3-carboxylated isoxazole derivative. beilstein-journals.org

Furthermore, the synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives has been reported, indicating that the C3 position is a common site for the carboxylic acid functionality in this class of compounds. nih.gov The synthesis often starts with precursors that already contain the functionalities needed for the C3-carboxyl group. google.com

Exploration of Metal-Free Synthetic Approaches for Isoxazole Scaffolds

The development of metal-free synthetic routes for isoxazole scaffolds has gained considerable attention to avoid the costs, toxicity, and waste associated with metal catalysts. nih.gov These methods often provide good to excellent yields with high chemo- and regioselectivity under ambient conditions, eliminating the need for inert gases or cryogenic conditions. nih.gov

One prominent metal-free approach involves the 1,3-dipolar cycloaddition reaction. nih.gov For instance, the reaction of aldoximes with alkenes in the presence of oxone in an aqueous medium at room temperature can produce 3,5-disubstituted isoxazoles. nih.gov The mechanism is believed to involve the in situ generation of nitrile oxide from the aldoxime, which then undergoes cycloaddition with the alkene. nih.gov

Another strategy is the use of microwave-assisted solid-phase synthesis. This technique has been employed for the diversity-oriented synthesis of isoxazole derivatives through the 1,3-dipolar cycloaddition of resin-bound alkynes with in situ generated nitrile oxides. nih.gov The use of solid support facilitates purification and allows for the generation of diverse molecular architectures. nih.gov Furthermore, multi-step metal-free syntheses have been developed for complex molecules like β-carboline-based 3,4,5-trisubstituted isoxazoles. nih.gov

Recent advancements have also focused on the use of greener catalysts and solvents. For example, the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has been achieved using an agro-waste-based solvent medium, offering an eco-friendly and efficient protocol. nih.gov Similarly, sodium chloride in an aqueous solution has been utilized as a green and clean catalyst for the synthesis of 4-arylideneisoxazol-5-ones. researchgate.net

A transition metal-free protocol for the synthesis of 3-acylquinolines from anthranils and enaminones has also been reported, showcasing the versatility of metal-free approaches in heterocyclic chemistry. mdpi.com

Investigation of Advanced Cycloaddition Reactions in Isoxazole Formation

Cycloaddition reactions are a cornerstone in the synthesis of isoxazoles, providing a powerful tool for constructing the five-membered heterocyclic ring. researchgate.netmdpi.com

1,3-Dipolar Cycloaddition Strategies for Isoxazole Ring Construction

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes is a widely utilized and efficient method for constructing the isoxazole ring. researchgate.netmdpi.com Nitrile oxides, which are unstable and typically generated in situ from aldoximes, serve as the 1,3-dipole. mdpi.com This reaction can be catalyzed by various means, including copper(I) and silver carbonate, to improve yields and reaction times. organic-chemistry.orgnih.gov

Solid-phase synthesis has proven effective for creating diverse isoxazole libraries via 1,3-dipolar cycloaddition. nih.gov In this method, resin-bound alkynes or alkenes react with in situ generated nitrile oxides. nih.gov This approach allows for the introduction of structural diversity at multiple positions of the isoxazole ring. nih.gov

Intramolecular 1,3-dipolar cycloaddition offers a pathway to fused isoxazole derivatives. For example, alkyne- or alkene-tethered aldoximes can undergo intramolecular oxidative cycloaddition catalyzed by hypervalent iodine(III) species to yield polycyclic isoxazoles. mdpi.com

The reaction conditions for 1,3-dipolar cycloadditions can be varied to optimize outcomes. Microwave irradiation has been shown to be effective, particularly for less reactive substrates where thermal methods fail. nanobioletters.com

Chemo- and Regioselectivity in Isoxazole Synthesis via Cycloaddition Reactions

Controlling chemo- and regioselectivity is a critical aspect of isoxazole synthesis via cycloaddition. The substituents on both the nitrile oxide and the dipolarophile (alkyne or alkene) significantly influence the regiochemical outcome of the reaction. acs.org

In the [3+2] dipolar cycloaddition between alkynes and nitrile oxides, the regioselective formation of 3,4,5-trisubstituted isoxazoles can be challenging. acs.org One strategy to control regioselectivity involves using a placeholder on the alkyne, such as a silyl (B83357) group. acs.org For instance, the cycloaddition of alkynyldimethylsilyl ethers with nitrile oxides can lead to the formation of isoxazolylsilanols with good regioselectivity. acs.org

The choice of leaving group on the dipolarophile can also dictate the regioselectivity. The use of vinylphosphonates with a leaving group like bromine in the α or β position allows for the controlled synthesis of either 3,5- or 3,4-disubstituted isoxazoles. rsc.orgresearchgate.net

Copper-catalyzed cycloaddition reactions often exhibit high regioselectivity, leading to the formation of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides. organic-chemistry.org Similarly, a sequence involving bromination of an electron-deficient alkene, in situ nitrile oxide generation, 1,3-dipolar cycloaddition, and subsequent elimination of HBr also affords 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org

Process Optimization and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to develop more sustainable and environmentally friendly processes. researchgate.netmdpi.com

One approach involves a multi-step synthesis starting from a 3-substituted-3-oxopropionate. This method includes cyclization with hydroxylamine hydrochloride, followed by acetalization, ring opening, and re-closing to yield the desired 3-substituted-4-isoxazole carboxylic acid with high regioselectivity and under mild conditions. google.com

The use of green catalysts and solvents is a key aspect of process optimization. For example, the synthesis of 4-arylideneisoxazol-5-ones has been achieved using a sodium chloride aqueous solution as a catalyst, which is inexpensive, harmless, and readily available. researchgate.net Another green approach utilizes an agro-waste extract in glycerol (B35011) for the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, avoiding hazardous solvents and expensive catalysts. nih.gov

The direct oxidation of aldehydes to carboxylic acids using hydrogen peroxide in the presence of a selenium catalyst in water represents another eco-friendly method that can be applied to the synthesis of carboxylic acid-containing isoxazoles. mdpi.com This method allows for the recycling of both the aqueous medium and the catalyst. mdpi.com

Furthermore, the synthesis of derivatives like 5-phenylisoxazole-3-carboxylic acid has been achieved through the hydrolysis of the corresponding ethyl ester using sodium hydroxide, followed by acidification. chemicalbook.com While this is a common laboratory-scale method, process optimization for large-scale production would focus on minimizing solvent use and waste generation.

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a highly versatile functional handle, readily undergoing classic transformations to produce a variety of derivatives such as esters and amides, or being converted into other functional groups through reduction.

The conversion of the carboxylic acid to an ester or amide is a fundamental derivatization strategy.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms can drive the reaction to completion. masterorganicchemistry.comchemguide.co.uk For example, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 4-phenylisoxazole-3-carboxylate.

Amidation: Primary and secondary amides can be synthesized directly from the carboxylic acid. One method involves heating the carboxylic acid with urea, which serves as the nitrogen source, in the presence of catalysts like magnesium nitrate (B79036) or imidazole. nih.gov This approach avoids the need for gaseous ammonia (B1221849) or volatile amines. nih.gov Alternatively, the carboxylic acid can be activated, for instance, by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine to form the corresponding amide derivative. A number of 5-phenylisoxazole-3-carboxylic acid derivatives, including amides, have been synthesized and evaluated for their biological activities. nih.gov

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | R-OH, H₂SO₄ (cat.), Heat | 4-Phenylisoxazole-3-carboxylate |

| Amidation | Urea, Mg(NO₃)₂ (cat.), Heat | 4-Phenylisoxazole-3-carboxamide |

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (B95107) (THF). Due to the high reactivity of LiAlH₄, the carboxylic acid is often first converted to its corresponding ester, which is then reduced. nih.gov This two-step sequence provides a reliable route to 3-(hydroxymethyl)-4-phenylisoxazole.

Further functional group interconversions are also possible. For instance, the carboxylic acid can be converted into an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate. This intermediate can be trapped with various nucleophiles to generate ureas, carbamates, and other related structures.

Reactions on the Isoxazole Ring System

The isoxazole ring, while aromatic, exhibits distinct reactivity patterns influenced by the heteroatoms and the substituents.

Electrophilic Substitution: In isoxazole systems, the C4 position is generally the most susceptible to electrophilic aromatic substitution. reddit.com However, in the case of this compound, this position is already substituted. Therefore, electrophilic attack would be directed to either the C5 position of the isoxazole ring or, more likely, the C4-phenyl ring. The isoxazole ring acts as a deactivating group, directing incoming electrophiles to the meta-position of the phenyl ring. However, reactions such as the nitration of 3-phenylisoxazole (B85705) have been shown to produce 4-nitro-3-phenylisoxazole, highlighting the reactivity of the C4 position when available. nih.gov

Nucleophilic Substitution: Nucleophilic aromatic substitution on the isoxazole ring is less common and typically requires the presence of a strong electron-withdrawing group and a good leaving group. For example, studies on related nitro-substituted benzo[d]isoxazoles have shown that a nitro group at the C4 position can be displaced by various nucleophiles. researchgate.net This suggests that if a suitable leaving group were installed at the C5 position of the 4-phenylisoxazole (B1349851) scaffold, its substitution by nucleophiles could be a viable derivatization pathway.

Directed ortho-metalation, or lithiation, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net For this compound, the most acidic proton is that of the carboxylic acid. Treatment with an organolithium reagent like n-butyllithium (n-BuLi) would first result in deprotonation of the -COOH group. To achieve lithiation on the isoxazole ring, at least two equivalents of the base are required, or the carboxylic acid must first be protected. researchgate.net After protection (e.g., as a silyl ester), lithiation would be expected to occur at the C5 position, which is the only available proton on the isoxazole ring. The resulting C5-lithiated intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents at this position. researchgate.netresearchgate.net

Table 2: Potential Lithiation-Derivatization Strategy

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| 1. Protection | e.g., Chlorotrimethylsilane, Base | This compound silyl ester |

| 2. Lithiation | n-BuLi or LDA, THF, -78 °C | 5-Lithio-4-phenylisoxazole-3-carboxylic acid silyl ester |

| 3. Derivatization | Electrophile (E⁺) | 5-E-4-Phenylisoxazole-3-carboxylic acid silyl ester |

The isoxazole ring is known to undergo several types of rearrangement reactions, often promoted by heat, light, or catalysts. These transformations can lead to other five-membered heterocyclic systems, providing a route to structurally diverse scaffolds.

Photochemical Rearrangement: Under UV irradiation, isoxazoles can isomerize to oxazoles. This reaction is believed to proceed through the cleavage of the weak N-O bond to form a transient acyl azirine intermediate, which then rearranges. wikipedia.orgacs.org More recent studies have shown that photolysis of trisubstituted isoxazoles can generate stable ketenimines, which are valuable intermediates for synthesizing other heterocycles, such as pyrazoles. acs.org

Catalytic Isomerization: Iron(II) catalysts have been shown to promote the isomerization of 4-acyl-5-alkoxyisoxazoles into isoxazole-4-carboxylic esters. nih.gov Under different conditions, the same catalyst can facilitate the formation of oxazole-4-carboxylates. nih.gov This highlights the potential to selectively guide the rearrangement pathway based on reaction conditions.

Base-Catalyzed Rearrangement: In some cases, isoxazoles can undergo base-catalyzed rearrangements. For example, a novel isoxazole-to-oxazole ring transformation has been reported that proceeds via a Beckmann-type rearrangement mechanism. rsc.org Other ring transformations can lead to furans or pyrans through a process involving ring opening followed by nucleophilic attack and heterocyclization. rsc.org

These rearrangement strategies offer advanced pathways for skeletal diversification, transforming the initial this compound framework into entirely different heterocyclic systems.

Modifications and Functionalization of the Phenyl Substituent

The phenyl group at the 4-position of the isoxazole ring offers a versatile handle for chemical modification. Altering the substitution pattern of this ring can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties.

Coupling Reactions Involving the Phenyl Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to modify the phenyl moiety of the this compound scaffold. These reactions typically involve the use of a halo-substituted phenylisoxazole precursor.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.comorganic-chemistry.org This reaction could be employed to introduce alkynyl groups onto the phenyl ring of a 4-(halophenyl)isoxazole-3-carboxylic acid derivative, providing a gateway to a diverse range of further transformations. The successful Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes highlights the applicability of this methodology to the isoxazole core structure. researchgate.netrsc.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgnih.gov This reaction would be instrumental in introducing amino groups with diverse substituents onto the phenyl ring of a 4-(halophenyl)isoxazole-3-carboxylic acid derivative, a crucial step in the synthesis of many biologically active compounds.

Development of Conjugates and Pro-drug Strategies for this compound Derivatives

To enhance the therapeutic potential of this compound derivatives, the development of conjugates and pro-drug strategies is an area of active investigation. These approaches aim to improve drug delivery, enhance bioavailability, and reduce off-target effects.

Conjugates: Conjugation involves linking the this compound scaffold to another molecular entity, such as a targeting ligand, a polymer, or a nanoparticle. For instance, isoxazole-carboxamide derivatives have been synthesized and formulated into a nano-emulgel to improve cellular permeability. nih.gov This strategy can enhance the delivery of the active compound to its target site. Amino acid conjugates are another promising approach, where the carboxylic acid group of the isoxazole derivative is coupled with an amino acid. This can improve solubility and facilitate transport across biological membranes. mdpi.comnih.gov

Computational and Spectroscopic Characterization of 4 Phenylisoxazole 3 Carboxylic Acid and Its Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. These computational methods offer insights into the electronic structure, stability, and reactivity of chemical compounds.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular geometry and stability of compounds. DFT calculations have been employed to study various phenylisoxazole derivatives. researchgate.netnih.gov For instance, the geometry of phenylisoxazole derivatives has been optimized using the B3LYP/6-311G++(d,p) level of theory to identify the most stable conformers in different phases. researchgate.net

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is an important parameter that provides information about the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netirjweb.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized. nih.gov For a series of novel phenylisoxazole semicarbazone derivatives, the calculated HOMO-LUMO gap energies indicated varying degrees of stability and reactivity among the compounds. researchgate.net In another study on new phenylisoxazole derivatives, the FMOs were calculated to understand their electronic properties. researchgate.net For imidazo[4',5':3,4]benzo[c]isoxazole derivatives, DFT calculations were used to determine the frontier orbitals, which helped in confirming the exact structure of the fluorescent compounds. nih.gov While specific HOMO and LUMO energy values for 4-Phenylisoxazole-3-carboxylic acid are not reported, it is expected that the presence of the electron-withdrawing carboxylic acid group would lower both the HOMO and LUMO energy levels.

Calculated HOMO-LUMO Energy Gaps for Related Phenylisoxazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| (Z)-2-(5-((3-(4-bromophenyl)isoxazole-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-cyclopentylacetamide | -6.21 | -2.28 | 3.93 | researchgate.net |

| Phenylisoxazole semicarbazone derivative 1 | -6.32 | -1.54 | 4.78 | researchgate.net |

| Phenylisoxazole semicarbazone derivative 5 (gas phase) | -6.45 | -1.32 | 5.13 | researchgate.net |

| Phenylisoxazole semicarbazone derivative 6 (liquid phase) | -6.51 | -1.48 | 5.03 | researchgate.net |

Prediction of Reactivity Descriptors and Electrostatic Potential Maps

Global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), electronegativity (χ), and electrophilicity index (ω) can be calculated from HOMO and LUMO energies to predict the reactivity of a molecule. researchgate.net Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

In MEP maps, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. researchgate.net For phenylisoxazole semicarbazone derivatives, MEP analysis indicated that the oxygen atom of the carbonyl group is a likely site for electrophilic attack, whereas the hydrogen atoms of the amide and hydrazone fragments are susceptible to nucleophilic attack. researchgate.net In another study, the MEP map of a phenylisoxazole derivative showed negative potential regions around the electronegative oxygen and nitrogen atoms, and positive potential regions around the hydrogen atoms of the amine group. researchgate.net For this compound, the MEP map would likely show a region of high negative potential around the carboxylic acid oxygen atoms, making them susceptible to electrophilic attack and hydrogen bonding interactions.

Conformational Analysis and Molecular Structure

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its physical and chemical properties. Conformational analysis helps in understanding the preferred shapes of a molecule and the energetic barriers between different conformations.

Investigation of Preferred Conformations and Dihedral Angles within the Molecule

The preferred conformation of a molecule is the one with the lowest energy. The relative orientation of different parts of a molecule is described by dihedral angles. For phenylisoxazole derivatives, the dihedral angle between the phenyl ring and the isoxazole (B147169) ring is a key conformational parameter.

A study on 5-Methyl-3-phenylisoxazole-4-carboxylic acid, a close analogue of the title compound, revealed through X-ray crystallography that the isoxazole ring is in a syn-clinal conformation with respect to the phenyl ring. nih.gov The dihedral angle between the phenyl and isoxazole rings was found to be 56.64 (8)°. researchgate.net The carboxylic acid group was observed to be nearly coplanar with the isoxazole ring, with a C-C-C-O torsion angle of -3.3 (2)°. nih.govresearchgate.net In another related compound, 4-(4-Chlorophenyl)-5-phenylisoxazole, the phenyl and chlorophenyl rings were inclined to the isoxazole ring by 38.32 (16)° and 43.91 (18)°, respectively. nih.gov These findings suggest that the phenyl ring in this compound is also likely to be significantly twisted out of the plane of the isoxazole ring.

Selected Dihedral Angles in Phenylisoxazole Analogues

| Compound | Dihedral Angle | Value (°) | Reference |

|---|---|---|---|

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Phenyl ring - Isoxazole ring | 56.64 (8) | researchgate.net |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Carboxylic group - Isoxazole ring (C7-C12-C13-O15 torsion angle) | -3.3 (2) | nih.gov |

| 4-(4-Chlorophenyl)-5-phenylisoxazole | Phenyl ring - Isoxazole ring | 43.91 (18) | nih.gov |

| 4-(4-Chlorophenyl)-5-phenylisoxazole | Chlorophenyl ring - Isoxazole ring | 38.32 (16) | nih.gov |

Analysis of Intramolecular Interactions and Stereochemical Features

Intramolecular interactions, such as hydrogen bonds, play a significant role in determining the conformation and stability of a molecule. In carboxylic acids, intramolecular hydrogen bonding can occur between the carboxylic acid proton and another electronegative atom within the same molecule. quora.com

In the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the molecules form head-to-head dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.net Weaker C-H···N hydrogen bonds are also observed, linking the dimers. nih.govresearchgate.net While a strong intramolecular hydrogen bond is not reported for this specific analogue, the potential for such an interaction exists in this compound between the carboxylic acid proton and the nitrogen atom of the isoxazole ring, which could influence its preferred conformation. The stereochemical features of these molecules are largely dictated by the planarity of the isoxazole ring and the rotational freedom of the phenyl and carboxylic acid groups. The non-planar arrangement of the phenyl and isoxazole rings is a common stereochemical feature driven by the need to alleviate steric strain.

Vibrational Spectroscopy and Theoretical Assignments

The vibrational characteristics of this compound and its analogues are investigated using Fourier-Transform Infrared (FT-IR) and Laser-Raman spectroscopy. These experimental findings are further elucidated through theoretical assignments based on Potential Energy Distribution (PED) analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the study of isoxazole derivatives, characteristic vibrational frequencies are observed that correspond to specific bonds and functional groups within the molecules.

For instance, in a series of synthesized isoxazole derivatives, the FT-IR spectra, recorded using the Attenuated Total Reflectance (ATR) method, revealed key stretching and bending vibrations. acs.org The presence of a hydroxyl (O-H) group is typically indicated by a broad absorption band, as seen at 3203 cm⁻¹ in one derivative and 3419 cm⁻¹ in another. acs.org Carbonyl (C=O) stretching vibrations are prominent and appear in the range of 1705-1733 cm⁻¹. acs.org

The carbon-nitrogen (C=N) bond within the isoxazole ring shows absorption around 1608-1622 cm⁻¹. acs.org Aromatic and alkene carbon-carbon (C=C) double bond stretchings are observed in the regions of 1545-1559 cm⁻¹ and 1573-1594 cm⁻¹ respectively. acs.org Additionally, C-H stretching vibrations are typically found around 2947-2980 cm⁻¹. acs.org

A study on 5-methyl-3-phenylisoxazole-4-carboxylic acid recorded the FT-IR spectrum in the solid phase over a range of 4000–400 cm⁻¹. nih.gov The experimental data, when compared with theoretical calculations, showed good agreement, aiding in the precise assignment of vibrational modes. nih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for Isoxazole Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | References |

| O-H | Stretching | 3203 - 3419 | acs.org |

| C-H | Stretching | 2947 - 2980 | acs.org |

| C=O | Stretching | 1705 - 1733 | acs.org |

| C=N | Stretching | 1608 - 1622 | acs.org |

| C=C (alkene) | Stretching | 1573 - 1594 | acs.org |

| C=C (aromatic) | Stretching | 1545 - 1559 | acs.org |

Laser-Raman Spectroscopy Investigation

Laser-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The investigation of 5-methyl-3-phenylisoxazole-4-carboxylic acid utilized Laser-Raman spectroscopy in the solid phase, with spectra recorded from 4000 to 100 cm⁻¹. nih.gov

This technique, in conjunction with theoretical calculations, allows for a comprehensive vibrational analysis. The experimental Raman spectra of isoxazole and its derivatives have been studied to make plausible assignments for the vibrational modes, often drawing comparisons with related heterocyclic molecules like furan. nih.govscilit.com The combination of both FT-IR and Raman data is essential for a complete understanding of the molecular vibrations. nih.gov

Potential Energy Distribution (PED) Analysis for Vibrational Mode Assignments

To accurately assign the observed vibrational frequencies from FT-IR and Raman spectra to specific molecular motions, Potential Energy Distribution (PED) analysis is employed. nih.gov This computational method calculates the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. nih.govnih.gov

For 5-methyl-3-phenylisoxazole-4-carboxylic acid, PED analysis was performed using the VEDA 4 software, based on theoretical frequencies calculated by Density Functional Theory (DFT) methods (B3LYP and M06-2X) with the 6-311++G(d,p) basis set. nih.gov The results of these calculations were found to be in good agreement with the experimental vibrational data, confirming the accuracy of the assignments. nih.gov

However, it has been noted in studies of related compounds, such as β-diketones, that PED analysis can have limitations. nih.gov Discrepancies can arise in regions where vibrational modes are strongly coupled, particularly with motions involving intramolecular hydrogen bonds. nih.govsci-hub.se In such cases, the default parameters of the VEDA software may not perfectly define the vibrational contributions. nih.govsci-hub.se

Solid-State Structural Studies: Crystallography and Intermolecular Interactions

X-ray Diffraction Analysis of Crystal Structures

X-ray diffraction is a powerful technique for elucidating the crystal structure of compounds. For several phenylisoxazole derivatives, single-crystal X-ray analysis has provided detailed structural information. nih.goviucr.orgnih.gov

In the case of 5-methyl-3-phenylisoxazole-4-carboxylic acid, the crystal structure reveals that the phenyl and isoxazole rings are not coplanar, forming a dihedral angle of 56.64 (8)°. iucr.orgnih.gov The carboxylic acid group, however, is nearly coplanar with the isoxazole ring. iucr.orgnih.gov The bond lengths and angles within the molecule are within normal ranges. iucr.org

Another example, ethyl 5-phenylisoxazole-3-carboxylate, shows a nearly planar molecule where the phenyl and isoxazole rings are almost coplanar, with a dihedral angle of only 0.5 (1)°. nih.gov The ester group in this molecule adopts an extended conformation and is also nearly in the same plane as the isoxazole ring. nih.gov

The crystal structures of several 4-nitro-3-phenylisoxazole derivatives have also been determined by X-ray diffraction, confirming their molecular structures. nih.gov

Table 2: Crystallographic Data for Selected Phenylisoxazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Monoclinic | P2₁/n | 11.953 (4) | 5.981 (2) | 14.142 (5) | 105.548 (6) | 974.0 (6) | 4 | nih.govresearchgate.net |

| Ethyl 5-phenylisoxazole-3-carboxylate | Monoclinic | P2₁/n | 5.4447 (7) | 17.180 (2) | 11.7603 (19) | 94.508 (5) | 1096.6 (3) | 4 | researchgate.net |

| N,N-Dimethyl-3-phenylisoxazole-5-carboxamide | Monoclinic | P2₁/c | 7.596 (3) | 12.377 (6) | 12.123 (6) | 102.964 (8) | 1110.7 (9) | 4 | iucr.org |

Characterization of Hydrogen Bonding Networks and π-π Stacking Interactions

Intermolecular interactions, such as hydrogen bonds and π-π stacking, play a crucial role in stabilizing the crystal lattice. In the crystal structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid, molecules form head-to-head dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups. iucr.orgnih.gov These dimers are further linked by C-H···N hydrogen bonds, creating a three-dimensional network. iucr.orgnih.gov

Similarly, in the crystal of ethyl 5-phenylisoxazole-3-carboxylate, molecules are linked into inversion dimers by pairs of C-H···O hydrogen bonds. nih.gov These dimers then stack in layers. Hirshfeld surface analysis of this compound revealed the presence of weak N···H intermolecular interactions. nih.gov The study of π-π interactions involving oxadiazole rings, which are structurally related to isoxazoles, has also highlighted the importance of these noncovalent forces in the solid-state packing of heterocyclic compounds. nih.gov

Table 3: Intermolecular Interactions in Phenylisoxazole Derivatives

| Compound | Interaction Type | Description | Distance/Angle | References |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | O-H···O Hydrogen Bond | Forms head-to-head dimers | - | iucr.orgnih.gov |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | C-H···N Hydrogen Bond | Links dimers into a network | - | iucr.orgnih.gov |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | π-π Stacking | Between phenyl rings | Centroid-centroid distance = 3.9614 (17) Å | iucr.orgnih.gov |

| Ethyl 5-phenylisoxazole-3-carboxylate | C-H···O Hydrogen Bond | Forms inversion dimers | - | nih.gov |

| N,N-Dimethyl-3-phenylisoxazole-5-carboxamide | C-H···O Hydrogen Bond | Links molecules into dimers | D···A = 3.340 (3) Å, D-H···A = 165° | iucr.org |

Crystal Packing Arrangements and Polymorphism Research

The arrangement of molecules in the solid state is fundamental to understanding the physical properties of a material. For isoxazole derivatives, which are of significant interest in medicinal chemistry and materials science, the study of their crystal packing and potential for polymorphism is crucial. While detailed crystallographic data for this compound is not extensively available in the reviewed literature, a comprehensive analysis of its analogue, 5-methyl-3-phenylisoxazole-4-carboxylic acid, provides significant insights into the intermolecular interactions that govern the crystal architecture of this class of compounds.

Research into the crystal structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid has revealed a monoclinic crystal system. nih.gov The fundamental packing motif is a head-to-head dimer formed through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov This dimerization is a common feature in carboxylic acid-containing crystal structures.

The conformation of the molecule within the crystal is also noteworthy. The phenyl and isoxazole rings in 5-methyl-3-phenylisoxazole-4-carboxylic acid are not coplanar, exhibiting a dihedral angle of 56.64 (8)°. nih.gov In contrast, the carboxylic acid group is nearly coplanar with the isoxazole ring, as shown by a C—C—C—O torsion angle of −3.3 (2)°. nih.gov This specific conformation is a result of minimizing steric hindrance while maximizing favorable intermolecular interactions.

Studies on other related phenyl-oxazole and phenyl-isoxazole systems have further emphasized the importance of a multitude of weak intermolecular interactions in defining the crystal architecture. mdpi.com The analysis of these interactions often reveals that the cumulative effect of numerous non-specific interactions can be more influential in determining the crystal packing than a few strong, specific interactions. mdpi.com

While the phenomenon of polymorphism, the ability of a compound to exist in more than one crystal form, has not been explicitly documented for this compound or its close analogues in the surveyed literature, the existence of a variety of intermolecular interaction motifs suggests that polymorphism could be a possibility under different crystallization conditions. The study of isostructurality, the similarity of crystal structures between different but related compounds, is also an area of interest, as it can provide insights into crystal engineering and the design of materials with desired properties. mdpi.com

The detailed crystallographic data for 5-methyl-3-phenylisoxazole-4-carboxylic acid is summarized in the table below.

| Crystal Data for 5-Methyl-3-phenylisoxazole-4-carboxylic acid | |

| Empirical Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.953 (4) |

| b (Å) | 5.981 (2) |

| c (Å) | 14.142 (5) |

| β (°) | 105.548 (6) |

| Volume (ų) | 974.0 (6) |

| Z | 4 |

| Temperature (K) | 273 |

| Intermolecular Interaction Data for 5-Methyl-3-phenylisoxazole-4-carboxylic acid | |

| Hydrogen Bond Type | O-H···O (dimer formation) |

| C-H···N | |

| π–π Stacking (centroid-centroid distance, Å) | 3.9614 (17) |

Structure Activity Relationship Sar Studies of 4 Phenylisoxazole 3 Carboxylic Acid Derivatives

Rational Design Principles for Isoxazole-Based Bioactive Scaffolds

The rational design of isoxazole-based bioactive compounds is founded on the principle of active subunit combination, where the isoxazole (B147169) core is linked with other pharmacologically important groups to create novel derivatives with enhanced bioactivity. nih.govniscpr.res.in The isoxazole ring is an electron-rich aromatic structure, and its weak nitrogen-oxygen bond makes it susceptible to ring cleavage, rendering it a useful intermediate in synthetic chemistry. rsc.orgmdpi.com This reactivity allows for easy modification of substituents on the ring, facilitating the development of new drugs with unique therapeutic applications. mdpi.com

A key design strategy involves using the isoxazole fragment as a bioisostere for other chemical groups like amines, amides, and benzene (B151609) rings to improve properties such as water solubility, basicity, and the ability to form hydrogen bonds. beilstein-journals.org The versatility of the isoxazole nucleus allows for the introduction of various functional groups, which significantly influences the physicochemical and biological properties of the resulting molecules. kuey.net This targeted functionalization is a cornerstone of developing isoxazole derivatives for diverse applications in medicine and materials science. kuey.net

Impact of Substituent Modifications on Biological Activity and Binding Affinity

The biological activity of 4-phenylisoxazole-3-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the carboxylic acid group. kuey.netresearchgate.net These modifications alter the molecule's steric, electronic, and hydrophobic properties, which in turn dictates its interaction with biological targets.

Modifications to the phenyl ring at the 3-position of the isoxazole core have a significant impact on biological activity. Research indicates that the presence of electron-withdrawing groups, such as fluorine (–F) or trifluoromethyl (–CF3), on the phenyl ring can lead to potent inhibitory activities against enzymes like sPLA2. nih.gov Similarly, chloro or bromo substitutions on the phenyl ring have been shown to yield compounds with significant anti-inflammatory activity and selectivity for the COX-2 enzyme. nih.gov

Studies on antioxidant activity have found that substitutions on the phenyl ring attached to the C-3 position of the isoxazole are generally most effective. nih.gov Specifically, isoxazole derivatives with hydroxyl (–OH) or methoxy (B1213986) (–OCH3) groups on the phenyl ring demonstrated the greatest antioxidant activity, which is attributed to their electron-donating nature and the ability to form a stable phenoxy radical. nih.gov In contrast, converting a cyano group (–CN) on the phenyl moiety to a nitro group (–NO2) has been shown to cause a general decrease in inhibitory potency against xanthine (B1682287) oxidase. nih.gov

Interactive Table: Antioxidant Activity of Substituted Isoxazole Derivatives

| Compound | Substitution on Phenyl Ring | DPPH SC50 (µg/mL) | CUPRAC (mg TEAC/mg) |

| 11 | 3-hydroxy | 81.52 ± 3.66 | 0.584 ± 0.011 |

| 12 | Not specified | 40.21 ± 2.71 | 1.233 ± 0.015 |

| 13 | 3-methoxy | 57.32 ± 2.12 | 1.245 ± 0.019 |

| 8 | Not specified | 61.42 ± 1.41 | 1.156 ± 0.026 |

| 9 | Not specified | 71.96 ± 2.36 | 0.856 ± 0.013 |

| 10 | Not specified | 65.65 ± 1.69 | 0.789 ± 0.009 |

| 14 | Not specified | 54.41 ± 2.87 | 1.189 ± 0.021 |

| Data sourced from a study on the antioxidant activities of newly synthesized isoxazole compounds. nih.gov |

The derivatization of the carboxylic acid group into esters and amides is a common strategy to modify the activity of isoxazole compounds. The synthesis of isoxazole-4-carboxylic esters and amides can be achieved through Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles. nih.gov This transformation is significant as the resulting esters and amides often exhibit different biological profiles compared to the parent carboxylic acid.

Computational Approaches in SAR Analysis

Computational methods are indispensable tools in modern drug discovery for elucidating the SAR of compounds like this compound derivatives. Techniques such as QSAR and molecular docking provide deep insights into how chemical structure relates to biological function.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to build predictive models. nih.gov These models help identify the key structural features—such as steric, electrostatic, and hydrophobic fields—that are critical for the compound's activity. nih.gov

In a study of isoxazole derivatives as farnesoid X receptor (FXR) agonists, CoMFA and CoMSIA models were developed that showed strong predictive ability. nih.gov The contour maps generated from these models revealed that hydrophobicity at the R2 position and an electronegative group at the R3 position were crucial for agonistic activity. nih.gov Such models are invaluable for designing new, more potent compounds and for predicting the activity of virtual libraries of derivatives before undertaking their synthesis. nih.govnih.gov

Interactive Table: Statistical Parameters of 3D-QSAR Models for Isoxazole Derivatives

| Model | q² | r² | r²pred |

| CoMFA | 0.664 | 0.960 | 0.872 |

| CoMSIA | 0.706 | 0.969 | 0.866 |

| q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²pred: predictive correlation coefficient for the external test set. Data from a 3D-QSAR study on isoxazole derivatives as FXR agonists. nih.gov |

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method provides critical insights into the binding mode and interactions that stabilize the ligand-protein complex. For isoxazole derivatives, docking simulations have been used to explain their mechanism of action. For instance, docking studies suggested that certain isoxazole carboxamides could act as herbicide safeners by competing with chlorsulfuron (B1668881) in the active site of acetolactate synthase. nih.gov

In another study, molecular docking of 5-phenylisoxazole-3-carboxylic acid derivatives with the enzyme xanthine oxidase was performed to understand their binding mode and to guide the design of new inhibitors. nih.gov Docking simulations of isoxazole-based FXR agonists showed that they all bind effectively to the ligand-binding domain of the receptor. mdpi.com These simulations are often complemented by molecular dynamics (MD) simulations, which provide information on the stability of the protein-ligand complex over time and the conformational changes that may occur upon binding. nih.govmdpi.com For example, MD simulations revealed that the conformational motions of specific loops in the FXR ligand-binding domain were crucial for protein stability and the agonistic activity of the bound ligands. nih.gov

Virtual Screening Techniques in Lead Identification

Virtual screening is a computational methodology extensively used in drug discovery to search large libraries of small molecules and identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. slideshare.net This process is broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). slideshare.net

Structure-based methods rely on the three-dimensional structure of the target protein. A primary SBVS technique is molecular docking, which predicts the preferred orientation of a molecule when bound to another to form a stable complex. slideshare.net This allows for the estimation of binding affinity and the analysis of interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target's active site. mdpi.com For instance, in a study aimed at identifying inhibitors for human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1), researchers performed a structure-based screening of furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives. mdpi.com This in-silico computer-aided drug design (CADD) study assessed the potential of sixteen compounds as inhibitors. mdpi.com The results showed that these compounds had higher binding affinities for the target enzymes than the standard inhibitor, kojic acid. mdpi.com The stability of the ligand-protein complexes was further evaluated using molecular dynamics (MD) simulations, which analyze the physical movements of atoms and molecules over time. mdpi.com

Ligand-based methods are utilized when the 3D structure of the target is unknown. These techniques use the knowledge of molecules known to be active (ligands) to identify other compounds with similar properties. slideshare.net Methods include similarity searching based on 2D or 3D chemical fingerprints and pharmacophore mapping, which defines the essential spatial arrangement of features necessary for biological activity. slideshare.net

A study on furan-1,3,4-oxadiazole derivatives, which are structurally related to isoxazoles, illustrates the power of virtual screening. The most promising compounds, BF4 and BF5, demonstrated significantly stronger binding affinities to their respective targets than the standard drug. mdpi.com Such in-silico profiling provides a strong basis for selecting specific compounds for synthesis and further biological testing. mdpi.com

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| BF4 | hTYRP1 | -11.50 |

| BF5 | hTYR | -13.30 |

| Kojic Acid (Standard) | hTYR/hTYRP1 | Not specified as stronger |

Lead Optimization Strategies Derived from SAR Insights

Lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a promising lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. Insights gained from Structure-Activity Relationship (SAR) studies are fundamental to this process, guiding the rational design of new analogues.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for lead optimization and exploring new chemical space. researchgate.net Bioisosterism involves the substitution of a functional group or moiety within a molecule with another group that retains the original biological activity. researchgate.netscispace.com This technique is employed to improve selectivity, reduce side effects, enhance metabolic stability, or circumvent patent issues. researchgate.netscispace.com

Scaffold hopping is a more dramatic form of bioisosteric replacement where the central core or framework of the molecule is replaced with a structurally different scaffold. researchgate.netscispace.com The goal is to maintain the original spatial arrangement of key binding groups while introducing a novel and potentially more favorable core structure. scispace.com This can lead to compounds with significantly improved properties or novel intellectual property. researchgate.net

Knowledge-based methods have been developed to systematically identify potential bioisosteric or scaffold replacements. scispace.com One such approach uses computational algorithms to screen databases like the Protein Data Bank (PDB), identifying ligand fragments that overlap in similar binding sites across different proteins. researchgate.netscispace.com Fragments that can occupy the same space and maintain key interactions are considered potential bioisosteric replacements. researchgate.net

| Original Group | Common Bioisosteric Replacements | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide | Improve metabolic stability, cell permeability |

| Phenyl Ring | Thiophene, Pyridine, Pyrazole | Alter electronics, improve solubility, find new interactions |

| Ester (-COOR) | Oxadiazole, N-acylsulfonamide | Increase resistance to hydrolysis by esterases |

| Hydrogen (-H) | Fluorine (-F) | Block metabolic oxidation, alter pKa |

| Methyl (-CH3) | Chlorine (-Cl), Trifluoromethyl (-CF3) | Increase lipophilicity, alter electronic properties |

Strategies for Improving Potency and Selectivity

Improving the potency and selectivity of a lead compound involves making specific structural modifications based on SAR data. For derivatives of phenylisoxazole, research has shown that the nature and position of substituents on both the phenyl and isoxazole rings are critical for biological activity.

In a study of 5-phenylisoxazole-3-carboxylic acid derivatives as inhibitors of xanthine oxidase, the substitution pattern on the phenyl ring was found to be a key determinant of potency. nih.gov Most of the synthesized compounds demonstrated inhibitory activity in the micromolar to submicromolar range. nih.gov The research highlighted that the presence of a cyano (-CN) group at the 3-position of the phenyl ring was the preferred substitution pattern for high potency. nih.gov Conversely, replacing this cyano group with a nitro (-NO2) group led to a general decrease in inhibitory activity. nih.gov

Another study focused on 4-nitro-3-phenylisoxazole derivatives as potential antibacterial agents against pathogens like Xanthomonas oryzae. rsc.org The findings indicated that the presence of the 4-nitro group on the isoxazole ring was crucial for antibacterial activity. rsc.org The resulting compounds showed significantly better efficacy, with lower EC₅₀ values, compared to the commercial control, bismerthiazol. rsc.org

Furthermore, research into benzimidazole (B57391) derivatives bearing a 3,5-disubstituted isoxazole moiety revealed important SAR insights for anti-inflammatory activity. mdpi.com It was observed that compounds with electron-withdrawing groups, such as 4-fluorophenyl or 4-cyanophenyl, at the C3 position of the isoxazole ring exhibited excellent anti-inflammatory effects. mdpi.com This suggests that modulating the electronic properties of the phenyl ring attached to the isoxazole core can significantly enhance biological potency.

| Core Scaffold | Substitution | Target/Activity | Key SAR Finding | Source |

|---|---|---|---|---|

| 5-Phenylisoxazole-3-carboxylic acid | 3-Cyano on phenyl ring | Xanthine Oxidase Inhibition | 3-Cyano substitution was preferred for high potency over a nitro group. | nih.gov |

| 3-Phenylisoxazole (B85705) | 4-Nitro on isoxazole ring | Antibacterial (Xanthomonas) | The 4-nitro group was critical for potent antibacterial activity. | rsc.org |

| Benzimidazole-Isoxazole | 4-Fluorophenyl or 4-Cyanophenyl at C3 of isoxazole | Anti-inflammatory | Electron-withdrawing groups on the phenyl ring enhanced activity. | mdpi.com |

Applications in Chemical Biology and Drug Discovery Research

Investigation as Enzyme Inhibitors

The unique structural features of isoxazole (B147169) carboxylic acids make them attractive candidates for the design of specific enzyme inhibitors, targeting enzymes involved in various metabolic and disease pathways.

Research has demonstrated the potential of isoxazole carboxylic acid derivatives to inhibit crucial enzymes. A notable example is the investigation of 4-phenoxy-phenyl isoxazoles as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism that is often upregulated in cancer cells. nih.govresearchgate.net A high-throughput virtual screening identified a potential ACC inhibitor, which led to the synthesis of a series of 4-phenoxy-phenyl isoxazole derivatives for structure-activity relationship studies. nih.govresearchgate.net Among these, some compounds exhibited potent ACC inhibitory activity, with IC50 values in the nanomolar range, comparable to known ACC inhibitors. nih.govresearchgate.net

In a different context, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated for their ability to inhibit xanthine (B1682287) oxidase, an enzyme involved in gout. nih.gov Many of these compounds showed inhibitory potency in the micromolar and submicromolar ranges. nih.gov Furthermore, isoxazole-4-carboxamide derivatives have been studied as inhibitors of AMPA receptors, which are implicated in chronic pain. nih.gov Specific derivatives were found to be effective inhibitors, significantly reducing receptor activation. nih.gov

Understanding the mechanism of inhibition is crucial for drug development. Preliminary mechanistic studies on 4-phenoxy-phenyl isoxazole derivatives revealed that they decrease the levels of malonyl-CoA, a product of the ACC enzyme. nih.govresearchgate.net This inhibition of ACC leads to cell cycle arrest at the G0/G1 phase and induces apoptosis in cancer cells. nih.gov

For the 5-phenylisoxazole-3-carboxylic acid derivatives targeting xanthine oxidase, molecular modeling studies were performed to understand their binding mode with the enzyme. nih.gov This provides a basis for the structure-guided design of new, more potent inhibitors. nih.gov In the case of isoxazole-4-carboxamide derivatives acting on AMPA receptors, electrophysiological studies showed that they modulate receptor kinetics by prolonging deactivation and accelerating desensitization, demonstrating a dual mechanism of action. nih.gov

Role in Scaffold Design for Biologically Active Compounds

The 4-phenylisoxazole-3-carboxylic acid core serves as a valuable scaffold for the development of new biologically active compounds. nih.govmostwiedzy.pl Its rigid structure and defined substituent positions allow for systematic modifications to optimize biological activity and selectivity.

The development of ACC inhibitors based on the 4-phenoxy-phenyl isoxazole structure is a prime example of scaffold-based design. nih.gov Starting from an initial hit compound, researchers synthesized a series of derivatives by modifying various parts of the molecule to improve potency and explore structure-activity relationships. nih.govresearchgate.net Similarly, the 5-phenylisoxazole-3-carboxylic acid scaffold has been utilized for the rational design of new non-purine xanthine oxidase inhibitors. nih.gov The isoxazole heterocycle is recognized for its important pharmacological activities, and its presence can be a key pharmacophore for antiproliferative effects. nih.gov The broader class of isoxazoles has attracted significant interest due to their diverse biological activities, making them a recurring theme in drug discovery. nih.govresearchgate.net

Exploration of General Biological Activities in in vitro Models (excluding human trials)

Beyond specific enzyme inhibition, derivatives of this compound have been explored for a range of other biological activities in laboratory settings.

Isoxazole derivatives are known to possess antibacterial and antifungal activities. nih.govresearchgate.net A study focused on polysubstituted phenylisoxazoles led to the discovery of potent antibacterial agents. nih.gov Specifically, 4-nitro-3-phenylisoxazole derivatives demonstrated significant antibacterial activity against several plant pathogens, including Xanthomonas oryzae, Pseudomonas syringae, and Xanthomonas axonopodis. nih.gov The efficacy (EC50 values) of these compounds was found to be substantially better than the commercial control, bismerthiazol. nih.gov While this research focused on plant pathogens, it highlights the antibacterial potential of the phenylisoxazole scaffold. General studies have also pointed to the antifungal properties of isoxazole-containing compounds. nih.govresearchgate.net

Table 1: In Vitro Antibacterial Activity of 4-Nitro-3-phenylisoxazole Derivatives

| Compound | Target Organism | EC50 (μg/mL) |

| 5o | Xanthomonas oryzae (Xoo) | 18.52 |

| Pseudomonas syringae (Psa) | 20.31 | |

| Xanthomonas axonopodis (Xac) | 25.43 | |

| 5p | Xanthomonas oryzae (Xoo) | 21.16 |

| Pseudomonas syringae (Psa) | 23.54 | |

| Xanthomonas axonopodis (Xac) | 28.76 | |

| 5q | Xanthomonas oryzae (Xoo) | 15.27 |

| Pseudomonas syringae (Psa) | 17.88 | |

| Xanthomonas axonopodis (Xac) | 22.19 | |

| Bismerthiazol (Control) | Xanthomonas oryzae (Xoo) | 75.34 |

| Pseudomonas syringae (Psa) | >100 | |

| Xanthomonas axonopodis (Xac) | >100 |

Data sourced from a study on 4-nitro-3-phenylisoxazole derivatives. nih.gov

The isoxazole scaffold has been identified as having potential antiviral and anti-HIV activities. nih.govresearchgate.net While direct studies on this compound for these activities are not extensively detailed in the provided context, related structures have shown promise. For instance, research into isothiazole (B42339) carboxylic acids, which are structural analogs, has revealed anti-HIV activity. mdpi.com Furthermore, other heterocyclic compounds with similar structural motifs have been designed as HIV inhibitors. One such study reported on 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as HIV-1 capsid (CA) inhibitors, which act at both early and late stages of the viral replication cycle. nih.gov Another research effort designed 4-oxo-4H-quinolizine-3-carboxylic acid derivatives as potential HIV integrase inhibitors, although these specific compounds did not show significant activity. nih.gov These examples underscore the ongoing exploration of phenyl-substituted heterocyclic acids as scaffolds for developing novel antiviral agents.

Targeting Specific Biological Pathways and Molecular Mechanisms of Action

There is no specific information in the reviewed literature detailing the biological pathways or molecular mechanisms of action for This compound in the context of cancer biology. The research on related isoxazole derivatives, however, suggests potential targets that could be relevant for future investigations.

The aforementioned 4-phenoxy-phenyl isoxazole derivatives were identified as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism that is often upregulated in cancer cells. nih.govresearchgate.net The most potent of these, compound 6g , had an IC₅₀ of 99.8 nM against ACC. nih.govresearchgate.net Mechanistic studies on this series of compounds indicated that they decrease intracellular levels of malonyl-CoA, lead to cell cycle arrest at the G0/G1 phase, and induce apoptosis in MDA-MB-231 breast cancer cells. nih.govresearchgate.net

Other studies on different isoxazole-containing compounds have pointed to different mechanisms. For example, some have been investigated as inhibitors of phosphodiesterase type 4 (PDE4), which can lead to a reduction in tumor necrosis factor-alpha (TNF-α) release. sci-hub.se A review on isoxazole derivatives also mentions a wide range of potential mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival. nih.gov

Future Research Directions and Challenges in 4 Phenylisoxazole 3 Carboxylic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

A significant challenge in the synthesis of isoxazole (B147169) derivatives, including 4-phenylisoxazole-3-carboxylic acid, lies in the often harsh reaction conditions, long reaction times, and the use of hazardous solvents associated with traditional methods. elifesciences.org Future research must prioritize the development of green and sustainable synthetic strategies.

Key areas of focus include:

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a promising eco-friendly alternative for organic synthesis. elifesciences.org The application of ultrasonic irradiation can enhance reaction efficiency, reduce energy consumption, and improve yields in the synthesis of isoxazole scaffolds. elifesciences.org This technique can accelerate reaction kinetics, minimize the formation of byproducts, and facilitate the use of greener solvents. elifesciences.org

Microwave-Assisted Synthesis: This technique offers rapid heating and can significantly shorten reaction times, leading to higher yields and cleaner reactions.

Flow Chemistry: Continuous flow reactors provide better control over reaction parameters, improved safety, and the potential for scalability.

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry.

Novel Catalytic Systems: Exploration of new catalysts, including transition metal catalysts and organocatalysts, can lead to more efficient and regioselective syntheses of isoxazole derivatives. rsc.orgnih.gov

A comparative look at traditional versus emerging sustainable methods highlights the potential for improvement:

| Feature | Traditional Synthesis | Sustainable Synthesis (e.g., Ultrasound-Assisted) |

| Reaction Time | Often extended periods | Shorter durations elifesciences.org |

| Energy Consumption | High | Reduced elifesciences.org |

| Solvent Use | Often reliant on toxic solvents elifesciences.org | Enables use of green solvents or solvent-free protocols elifesciences.org |

| Byproduct Formation | Can be significant | Minimized elifesciences.org |

| Atom Economy | Variable | Higher elifesciences.org |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and activities of novel compounds before their synthesis. tandfonline.com For this compound and its derivatives, advanced computational modeling is crucial for rational design.

Future research should leverage:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structure and biological activity of this compound derivatives. tandfonline.comnih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. tandfonline.comnih.gov For this compound derivatives, docking studies can help identify potential biological targets and optimize the binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, confirming the stability of the binding interaction. tandfonline.comnih.gov

In Silico ADMETox Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the discovery process. tandfonline.comnih.gov

A recent study on isoxazole derivatives utilized these techniques to design novel tubulin inhibitors, demonstrating the power of this integrated computational approach. tandfonline.com

Expansion of Derivatization Libraries for Diversity-Oriented Synthesis

To explore the full therapeutic potential of the this compound scaffold, it is essential to generate a diverse library of derivatives. Diversity-oriented synthesis (DOS) is a strategy aimed at creating collections of structurally diverse small molecules to probe biological space. cam.ac.uk

Future efforts in this area should focus on:

Systematic Structural Modifications: The isoxazole ring and the phenyl group of this compound offer multiple points for modification. nih.gov Systematically altering substituents at these positions can lead to a wide range of analogues with varied physicochemical and pharmacological properties.

Solid-Phase Synthesis: This technique can facilitate the rapid and efficient generation of large libraries of compounds. cam.ac.uk

Multi-component Reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, increasing synthetic efficiency. elifesciences.org

DNA-Encoded Libraries (DELs): DEL technology enables the synthesis and screening of massive libraries of compounds, accelerating the identification of new protein binders. nih.gov

The goal is to create a comprehensive library that covers a broad chemical space, increasing the probability of discovering compounds with novel biological activities. cam.ac.uk

Elucidation of Broader Biological Target Profiles and Mechanisms

While isoxazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, the specific biological targets and mechanisms of action for many of these compounds, including this compound, are not fully understood. rsc.orgnih.gov

Future research should aim to:

Identify Novel Biological Targets: Through techniques like affinity chromatography, pull-down assays, and chemoproteomics, new protein targets for this compound and its derivatives can be identified. The intrinsic photochemistry of the isoxazole ring can be harnessed for photo-crosslinking experiments to identify protein binding partners. rsc.org

Elucidate Mechanisms of Action: Once a target is identified, detailed biochemical and cellular assays are needed to understand how the compound modulates the target's function and the downstream cellular consequences. researchgate.net For instance, studies on some isoxazole derivatives have revealed mechanisms such as the induction of apoptosis and inhibition of enzymes like acetyl-CoA carboxylase. researchgate.netresearchgate.net

Explore Polypharmacology: Many drugs interact with multiple targets. Investigating the polypharmacology of this compound derivatives could reveal new therapeutic opportunities and potential off-target effects. rsc.orgnih.gov

Integration with High-Throughput Screening and Chemical Probe Development

High-throughput screening (HTS) is a powerful technology for rapidly testing large numbers of compounds for biological activity. harvard.edunih.gov Integrating the expanded derivatization libraries of this compound with HTS is a critical step in identifying promising lead compounds.

Key aspects of this integration include:

Development of Robust HTS Assays: Designing sensitive, reliable, and cost-effective HTS assays for various biological targets and cellular pathways is essential for screening large compound libraries. researchgate.net

Phenotypic Screening: In addition to target-based screening, phenotypic screening, which measures the effect of a compound on a cell or organism's phenotype, can uncover novel mechanisms of action.

Hit-to-Lead Optimization: Following the identification of "hits" from HTS, medicinal chemistry efforts are required to optimize their potency, selectivity, and pharmacokinetic properties to generate lead compounds.

Chemical Probe Development: Potent and selective derivatives of this compound can be developed as chemical probes to study the function of their biological targets in living systems. harvard.edu

By systematically addressing these research directions and challenges, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective medicines.

Q & A

Q. What are the recommended synthetic routes for 4-phenylisoxazole-3-carboxylic acid, and how can reaction yields be optimized?

The synthesis of this compound typically involves cyclization reactions. A common approach is the condensation of substituted nitriles with β-keto esters under acidic conditions, followed by hydrolysis to yield the carboxylic acid moiety. For example, ethyl 5-(4-substituted-phenyl)oxazole-4-carboxylate derivatives (analogous structures) are synthesized via cyclization and later hydrolyzed to carboxylic acids . Optimization of yields requires careful control of reaction temperature (e.g., 80–100°C), stoichiometric ratios of reagents, and purification via recrystallization or column chromatography. Solvent selection (e.g., ethanol or DMF) also impacts reaction efficiency.

Q. How should researchers characterize the purity and structural integrity of this compound?